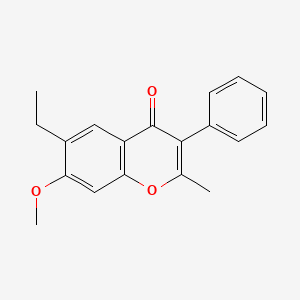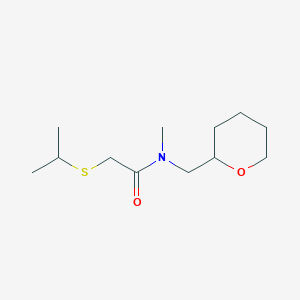![molecular formula C15H17BrN2O3S B5398480 1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the family of piperazines. It is commonly known as BPIP and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
BPIP acts as a potent inhibitor of SERT and DAT by binding to the active site of the transporters and preventing the reuptake of serotonin and dopamine, respectively. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in their prolonged activity in the synapse. BPIP also modulates the activity of GABA-A receptors by binding to a specific site on the receptor and enhancing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPIP are dependent on its mechanism of action. By inhibiting the reuptake of serotonin and dopamine, BPIP can increase their activity in the brain, leading to improvements in mood and cognition. Additionally, BPIP can enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP has several advantages for laboratory experiments, including its high potency and selectivity for SERT, DAT, and GABA-A receptors. However, its low solubility in water and limited availability can make it challenging to work with. Additionally, the lack of in vivo studies limits our understanding of its potential applications in clinical settings.
Zukünftige Richtungen
Future studies on BPIP should focus on its potential applications in the treatment of depression, anxiety, and other mood disorders. In addition, further research is needed to understand the long-term effects of BPIP on neurotransmitter systems and its potential for addiction and abuse. Finally, the development of more efficient synthesis methods and analogs of BPIP could lead to the discovery of novel therapeutic agents.
Synthesemethoden
BPIP can be synthesized by reacting 1-(4-bromophenyl)sulfonyl)piperazine with 2-furylacetic acid in the presence of a catalyst. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of BPIP. The purity of the compound can be enhanced by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BPIP has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit potent inhibitory activity against the serotonin transporter (SERT) and dopamine transporter (DAT), making it a potential candidate for the treatment of depression and other mood disorders. In addition, BPIP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVFBMAYVHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)

![2-(3-methyl-4-{[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5398412.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5398420.png)


![3-(2-{[(1-ethylcyclopropyl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5398466.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)
![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
